(S)-2-((4-benzylmorpholin-2-yl)methyl)isoindoline-1,3-dione
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Overview
Description
(S)-2-((4-benzylmorpholin-2-yl)methyl)isoindoline-1,3-dione is a complex organic compound that features a morpholine ring substituted with a benzyl group and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-benzylmorpholin-2-yl)methyl)isoindoline-1,3-dione typically involves multiple steps, starting with the preparation of the morpholine ring and subsequent functionalization. One common route involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with benzyl chloride under basic conditions to form N-benzylmorpholine.
Attachment of the Isoindoline-1,3-dione Moiety: The N-benzylmorpholine is then reacted with phthalic anhydride in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((4-benzylmorpholin-2-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new alkylated or arylated derivatives.
Scientific Research Applications
(S)-2-((4-benzylmorpholin-2-yl)methyl)isoindoline-1,3-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural complexity.
Mechanism of Action
The mechanism of action of (S)-2-((4-benzylmorpholin-2-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the morpholine ring play crucial roles in binding to these targets, while the isoindoline-1,3-dione moiety may participate in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
®-2-((4-benzylmorpholin-2-yl)methyl)isoindoline-1,3-dione: The enantiomer of the compound, which may have different biological activities.
N-benzylmorpholine: A simpler analog without the isoindoline-1,3-dione moiety.
Phthalimide derivatives: Compounds with similar structural features but different substituents.
Uniqueness
(S)-2-((4-benzylmorpholin-2-yl)methyl)isoindoline-1,3-dione is unique due to its combination of a morpholine ring, benzyl group, and isoindoline-1,3-dione moiety, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-[[(2S)-4-benzylmorpholin-2-yl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-19-17-8-4-5-9-18(17)20(24)22(19)14-16-13-21(10-11-25-16)12-15-6-2-1-3-7-15/h1-9,16H,10-14H2/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQSVEHQDFSDCR-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1CC2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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